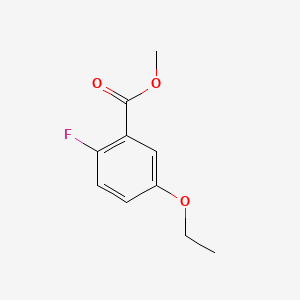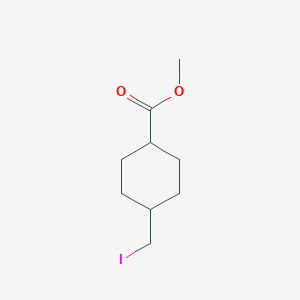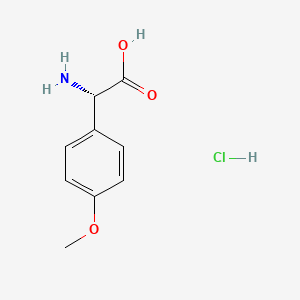
Methyl 2-cyano-5-fluorophenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-5-fluorophenylacetate is an organic compound with the molecular formula C10H8FNO2 It is a derivative of phenylacetate, featuring a cyano group (-CN) and a fluorine atom (-F) attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-5-fluorophenylacetate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable and economical methods. These methods often include solvent-free reactions or the use of steam baths to facilitate the reaction . The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyano-5-fluorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions.
Condensing Agents: For condensation reactions, such as ammonium acetate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation reactions can yield various heterocyclic compounds, which are of interest in medicinal chemistry .
Applications De Recherche Scientifique
Methyl 2-cyano-5-fluorophenylacetate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and are explored for potential therapeutic applications.
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-cyano-5-fluorophenylacetate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound useful in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-cyano-5-chlorophenylacetate
- Methyl 2-cyano-5-bromophenylacetate
- Methyl 2-cyano-5-iodophenylacetate
Uniqueness
Methyl 2-cyano-5-fluorophenylacetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs.
Propriétés
Formule moléculaire |
C10H8FNO2 |
|---|---|
Poids moléculaire |
193.17 g/mol |
Nom IUPAC |
methyl 2-(2-cyano-5-fluorophenyl)acetate |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)5-8-4-9(11)3-2-7(8)6-12/h2-4H,5H2,1H3 |
Clé InChI |
DNUKOYQIPVCRFM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(C=CC(=C1)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


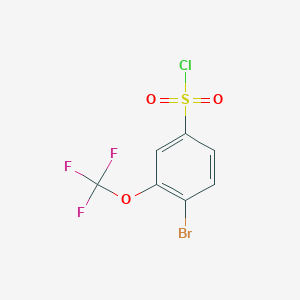
![(S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14029009.png)


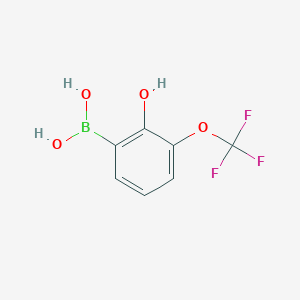


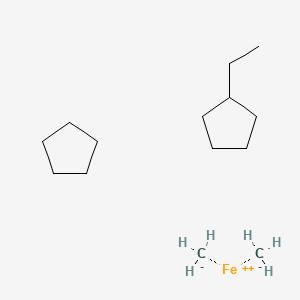
![3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
![2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029053.png)

